molecular formula C20H17FN2O2 B2845682 1-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide CAS No. 2034561-33-4

1-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2845682
CAS No.: 2034561-33-4
M. Wt: 336.366
InChI Key: AZXDVIRGHRKEDQ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a furan ring, and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl group One common approach is the reaction of 4-fluorobenzaldehyde with a suitable amine under reductive amination conditions to form the corresponding amine derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of the fluorophenyl group and the furan ring makes it particularly reactive under certain conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed: The reactions can yield a variety of products, including fluorinated aromatic compounds, furan derivatives, and cyclopropanecarboxamide derivatives. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: Its potential therapeutic properties are being explored in drug discovery and development, particularly in the fields of oncology and neurology.

  • Industry: It is used in the development of advanced materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the context in which the compound is used and the specific biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, which distinguish it from other similar compounds. Some similar compounds include:

  • 1-(4-Fluorophenyl)piperazine: A piperazine derivative with different pharmacological properties.

  • Furan-3-yl derivatives: Compounds containing the furan ring in various positions and configurations.

  • Cyclopropanecarboxamide derivatives: Compounds with similar functional groups but different substituents.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2/c21-17-4-2-16(3-5-17)20(8-9-20)19(24)23-12-14-1-6-18(22-11-14)15-7-10-25-13-15/h1-7,10-11,13H,8-9,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXDVIRGHRKEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CN=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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